The compound's details can be found in various scientific literature and databases, including PubChem and specialized chemical synthesis research articles. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
4-Methyl-2-(oxetan-3-yloxy)benzonitrile is classified as an aromatic nitrile due to the presence of the benzonitrile group. It also contains an ether functional group from the oxetane ring, making it a heterocyclic compound. This classification is significant for understanding its reactivity and potential applications.
The synthesis of 4-Methyl-2-(oxetan-3-yloxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-methylphenol with oxetan-3-one in the presence of a suitable catalyst. This method often employs nucleophilic substitution reactions where the oxetane acts as a nucleophile.
The molecular structure of 4-Methyl-2-(oxetan-3-yloxy)benzonitrile features:
CC1(CO1)C2=C(C=C(C=C2)C#N)C=O
XYZ1234567890
4-Methyl-2-(oxetan-3-yloxy)benzonitrile can undergo various chemical reactions typical of aromatic compounds:
Reactions may require specific conditions such as temperature control and the presence of catalysts to facilitate desired transformations while minimizing side reactions.
The mechanism of action for 4-Methyl-2-(oxetan-3-yloxy)benzonitrile largely depends on its application in biological systems:
Research indicates that compounds with similar structures exhibit significant biological activity, including antimicrobial and anti-inflammatory properties.
4-Methyl-2-(oxetan-3-yloxy)benzonitrile has several potential applications:
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2